Isobutane

概要

説明

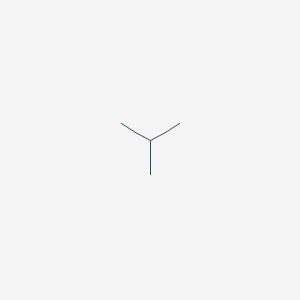

Isobutane (C₄H₁₀, CAS 75-28-5), also known as 2-methylpropane, is a branched-chain alkane and a structural isomer of n-butane. It is a colorless, odorless gas at standard conditions, widely used as a refrigerant (R600A), aerosol propellant, and feedstock in petrochemical processes such as alkylation and isomerization . Its branched structure (three methyl groups attached to a central carbon) confers distinct physical and chemical properties compared to linear alkanes, including lower boiling points (-12°C vs. -0.5°C for n-butane) and enhanced reactivity in certain catalytic reactions .

準備方法

Decarboxylation of Carboxylic Acids

Reaction Mechanism and Starting Materials

Decarboxylation remains a classical route for isobutane synthesis, leveraging the elimination of a carboxyl group (-COOH) from carboxylic acids. The reaction typically employs 3-methylbutanoic acid (C₅H₁₀O₂) as the precursor, which undergoes thermal decomposition in the presence of soda lime (NaOH/CaO). This alkaline mixture facilitates deprotonation and subsequent cleavage of the carboxyl group, yielding this compound, carbon dioxide, and water .

The stoichiometry is defined as:

Experimental Conditions and Optimization

Key parameters include:

-

Temperature : 640 K (367°C) ensures sufficient activation energy for decarboxylation.

-

Catalyst Composition : A 3:1 molar ratio of NaOH to CaO maximizes base strength while preventing equipment corrosion .

-

Reaction Time : Complete conversion occurs within 2–3 hours under continuous stirring.

Yields exceeding 85% have been reported, with purity dependent on fractional distillation to separate this compound from CO₂ and water vapor .

Catalytic Isomerization of n-Butane

Industrial Process Overview

n-Butane isomerization dominates large-scale this compound production, particularly in refineries. The Uhde STAR process exemplifies a three-step methodology:

-

Dehydrogenation : n-Butane (C₄H₁₀) is converted to 1-butene (C₄H₈) at 500–600 K using platinum (Pt) or chromium oxide (Cr₂O₃) catalysts .

-

Isomerization : 1-butene rearranges to isobutylene (C₄H₈) via acid catalysts like H-SSZ-13 zeolite, which stabilizes carbocation intermediates .

-

Hydrogenation : Isobutylene reacts with hydrogen (H₂) over palladium (Pd) catalysts to yield this compound at 300–400 K and 10–15 bar .

Catalytic Systems and Efficiency

Recent advances highlight the role of mesoporous carbon-supported gallium oxide (Ga₂O₃) catalysts, which achieve 25–75% n-butane conversion and 80–95% isobutene selectivity at 580–620°C . Subsequent hydrogenation of isobutylene completes the pathway with near-quantitative yields .

Table 1: Comparative Performance of Isomerization Catalysts

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| H-SSZ-13 Zeolite | 300 | 45 | 92 |

| Ga₂O₃/Mesoporous C | 580 | 65 | 89 |

| Pt/SO₄²⁻–ZrO₂ | 250 | 38 | 85 |

Hydrogenation of Isobutylene

Feedstock Sourcing and Process Design

Isobutylene (C₄H₈), a byproduct of fluid catalytic cracking (FCC) units, serves as the primary feedstock. Hydrogenation occurs in fixed-bed reactors using Pd/Al₂O₃ or Raney nickel catalysts under mild conditions (1–5 bar H₂, 50–100°C) . The exothermic reaction:

proceeds with >95% efficiency, requiring minimal downstream purification .

Economic and Environmental Considerations

A 200 kt/year isobutylene hydrogenation plant incurs a capital expenditure (CAPEX) of $120–150 million, with operational costs driven by H₂ procurement . Lifecycle assessments favor this method due to its integration with existing petrochemical infrastructure and low CO₂ emissions .

Emerging and Niche Synthesis Routes

Alkylation Byproduct Recovery

This compound is recovered from alkylation units where it reacts with olefins (e.g., 2-butene) to produce high-octane gasoline. Post-reaction distillation isolates this compound at purities >99% .

Biomass-Derived Pathways

Pilot-scale studies utilize fermentation of lignocellulosic biomass to generate isobutyric acid, which is decarboxylated to this compound. While currently non-commercial, this route aligns with circular economy objectives .

Comparative Analysis of Methods

Table 2: Techno-Economic Comparison of this compound Production Methods

| Method | Yield (%) | Energy Intensity (GJ/ton) | CAPEX ($ million) |

|---|---|---|---|

| Decarboxylation | 85 | 8.2 | 20 |

| Isomerization | 78 | 6.5 | 85 |

| Hydrogenation | 95 | 4.1 | 150 |

Decarboxylation suits small-scale, batch-oriented operations, whereas isomerization and hydrogenation dominate continuous, high-volume production.

化学反応の分析

Types of Reactions: Isobutane undergoes various chemical reactions, including:

Dehydrogenation: this compound can be dehydrogenated to form isobutene, which is a valuable intermediate in the production of various chemicals.

Common Reagents and Conditions:

Oxidation: Oxygen or air is used as the oxidizing agent, and the reaction is typically carried out at elevated temperatures.

Dehydrogenation: Catalysts such as chromium oxide or platinum are used, and the reaction is performed at high temperatures.

Major Products:

Oxidation: Tert-butyl hydroperoxide and propylene oxide.

Alkylation: High-octane gasoline components, such as trimethylpentanes.

Dehydrogenation: Isobutene.

科学的研究の応用

Petrochemical Industry

Isobutane plays a crucial role in the petrochemical sector as a feedstock and intermediate in various chemical processes.

Key Applications:

- Alkylation Process: this compound is primarily used in alkylation units of oil refineries to produce high-octane gasoline components. It reacts with olefins to form branched hydrocarbons like 2,2,4-trimethylpentane, which improves combustion characteristics in gasoline .

- Production of Isooctane: As a precursor to isooctane, this compound enhances fuel quality and performance .

Market Insights:

The demand for this compound in the petrochemical industry is projected to grow significantly, with a compound annual growth rate (CAGR) of approximately 6.5% from 2022 to 2032 due to increasing industrial activities and the need for high-quality fuels .

Refrigeration and Aerosol Propellants

This compound is increasingly favored as a refrigerant and propellant due to its low global warming potential.

Key Applications:

- Refrigerant: It serves as an alternative to traditional refrigerants like R-12 and R-134a in domestic and commercial refrigeration systems. Its use helps reduce greenhouse gas emissions while maintaining energy efficiency .

- Aerosol Propellant: this compound is commonly used in aerosol products such as cosmetics and household cleaners due to its effective propellant properties .

Analytical Chemistry

In laboratory settings, this compound is utilized for various analytical applications.

Key Applications:

- Mass Spectrometry: this compound acts as a reagent gas in chemical ionization mass spectrometry (CIMS), providing a means for detecting and analyzing different chemical species .

- Calibration Gas Mixtures: It is employed in calibration gas mixtures for environmental monitoring and industrial hygiene applications .

Case Study 1: Insulation Materials

A study by the OECD examined the use of this compound in insulation materials, highlighting its role in enhancing the thermal performance of polystyrene-based products. The study emphasized the importance of selecting chemicals that minimize environmental impact while ensuring product efficacy .

Case Study 2: Medical Applications

This compound's application in medical devices has been explored due to its compatibility with various polymers used in medical tubing and seals. Its properties contribute to the durability and effectiveness of these products while adhering to safety standards .

Data Tables

| Application Area | Specific Use Case | Market Growth Rate (CAGR) |

|---|---|---|

| Petrochemical Industry | Alkylation for gasoline production | 6.5% (2022-2032) |

| Refrigeration | Replacement for R-12/R-134a | Significant increase expected |

| Analytical Chemistry | Reagent gas in mass spectrometry | N/A |

| Medical Devices | Tubing and seals | N/A |

作用機序

The mechanism of action of isobutane involves its interaction with various molecular targets and pathways:

Oxidation: this compound is oxidized to tert-butyl hydroperoxide, which then reacts with propylene to form propylene oxide.

Alkylation: The alkylation of this compound with olefins involves the formation of carbonium ions, which then react with this compound to form alkylated products.

Dehydrogenation: The dehydrogenation of this compound to isobutene involves the removal of hydrogen atoms from the this compound molecule, facilitated by a metal oxide catalyst.

類似化合物との比較

Structural and Physical Properties

Table 1: Key Physical Properties of Isobutane and Related Alkanes

| Property | This compound | n-Butane | Propane (C₃H₈) | Isopentane (C₅H₁₂) |

|---|---|---|---|---|

| Boiling Point (°C) | -12 | -0.5 | -42 | 28 |

| Density (g/cm³, 25°C) | 0.557 (gas) | 0.579 (gas) | 0.493 (gas) | 0.620 (liquid) |

| Vapor Pressure (kPa) | 3020 at 20°C | 230 at 20°C | 853 at 20°C | 79 at 20°C |

| Flammability Limits (%) | 1.8–8.4 | 1.8–8.4 | 2.1–9.5 | 1.4–7.6 |

| Molecular Structure | Branched | Linear | Linear | Branched |

| Primary Uses | Refrigerant, petrochemical feedstock | LPG fuel, lighter fluid | Heating fuel, refrigerant | Solvent, blowing agent |

Key Observations :

- This compound’s branched structure reduces intermolecular van der Waals forces, leading to a lower boiling point compared to n-butane .

- Its higher vapor pressure (3020 kPa at 20°C) makes it suitable for high-pressure refrigeration systems, unlike n-butane, which is prone to liquefaction at moderate pressures .

- Both this compound and n-butane share identical flammability ranges (1.8–8.4%), but this compound’s lower density enhances dispersion in air, marginally improving safety .

Reactivity and Catalytic Behavior

Dehydrogenation and Isomerization

- This compound vs. n-Butane in Catalytic Cracking :

- This compound exhibits higher reactivity in dehydrogenation due to its tertiary C–H bond (bond dissociation energy: 385 kJ/mol vs. 410 kJ/mol for n-butane’s secondary C–H bond). This enables faster radical formation in processes like oxidative dehydrogenation (ODH) .

- In isomerization reactions (e.g., converting n-butane to this compound), equilibrium favors this compound at lower temperatures (<150°C) due to its lower Gibbs free energy .

Combustion

- Heat of Combustion :

Separation Technologies

Table 2: Separation Performance of n-Butane/Isobutane Mixtures

Key Findings :

- UiO-66 MOF achieves ultrahigh kinetic selectivity (Di/Dn = 1700) due to this compound’s higher diffusion barrier (50 kJ/mol vs. 25 kJ/mol for n-butane) .

- MFI Zeolites rely on pore size (∼5.5 Å) to discriminate between linear (n-butane) and branched (this compound) isomers, though selectivity drops at elevated temperatures .

生物活性

Isobutane (C₄H₁₀), also known as 2-methylpropane, is a branched-chain alkane that has garnered attention for its various biological activities and applications, particularly in the fields of toxicology, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic uses.

Metabolic Pathways

This compound is primarily produced through the decarboxylation of isovalerate, which is derived from the catabolism of amino acids like leucine. Research indicates that certain microorganisms, including Rhodotorula minuta and E. coli, can produce this compound through engineered metabolic pathways. For instance, E. coli has been modified to enhance isobutene biosynthesis via the expression of specific enzymes such as mevalonate diphosphate decarboxylase (MDD) .

Table 1: Microbial Production of this compound

| Microorganism | Production Method | Yield (mg/L/h) |

|---|---|---|

| Rhodotorula minuta | Aerobic growth with l-phenylalanine | 0.45 |

| E. coli | Engineered pathway using MDD | 0.33 |

| Lactococcus lactis | Fermentation with valine | Not disclosed |

Toxicological Effects

This compound has been studied for its toxicological properties, particularly concerning inhalation exposure. It is known to have anesthetic effects and can induce central nervous system (CNS) depression. In animal studies, this compound exposure has been associated with various effects:

- Acute Toxicity : Studies indicate that high concentrations of this compound can lead to lethality and cardiac sensitization .

- Neurotoxicity : Behavioral assessments in rats exposed to this compound showed no significant neurological effects; however, some transient symptoms were noted at higher concentrations .

- Reproductive Toxicity : In reproductive toxicity screenings, no significant effects were observed at concentrations up to 10,000 ppm; however, a reduction in mating was noted at 9,000 ppm .

Table 2: Summary of Toxicological Findings

| Endpoint | Concentration (ppm) | Observations |

|---|---|---|

| Acute Lethality | >10,000 | Lethal effects noted |

| Cardiac Sensitization | 5,000 | Increased sensitivity observed |

| Neurological Effects | 1,000 - 10,000 | No systemic toxicity |

| Reproductive Effects | 9,000 | Reduced mating observed |

Case Study: Sudden Death After Inhalation

A forensic investigation reported two cases of sudden death linked to this compound inhalation. The study highlighted the compound's potential to increase adrenaline sensitivity, leading to cardiac complications in susceptible individuals .

Case Study: Anesthetic Properties

In experimental settings, this compound demonstrated anesthetic properties in mice, inducing anesthesia within approximately 25 minutes at a concentration of 35% . This finding suggests potential applications in veterinary medicine or as a component in anesthetic mixtures.

Research Findings and Applications

Research into the biological activity of this compound has revealed its potential utility beyond traditional applications as a refrigerant or fuel. The compound's ability to act as an anesthetic and its metabolic pathways in engineered microorganisms present opportunities for biotechnological applications.

- Biotechnological Applications : The engineering of microbial strains for enhanced production of this compound could lead to more sustainable methods for generating this compound from renewable resources.

- Pharmaceutical Potential : Given its anesthetic properties, further exploration into the use of this compound as a medical agent could be warranted.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing and characterizing high-purity isobutane, and how do they ensure minimal contamination?

- Methodology: High-purity this compound can be synthesized via catalytic hydrogenation of isobutene using palladium or nickel catalysts under controlled pressure (1–10 bar) and temperature (50–150°C). Characterization involves gas chromatography (GC) for purity assessment and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular structure. Contamination risks are mitigated by using inert atmospheres and vacuum distillation .

Q. How do researchers experimentally determine this compound’s thermodynamic properties (e.g., critical temperature, vapor pressure), and what are common error sources?

- Methodology: Critical temperature and pressure are measured using a static-cell apparatus with visual observation of phase transitions. Vapor pressure is determined via isoteniscope methods. Common errors include thermal gradients in measurement cells and impurities in samples. Calibration against reference fluids (e.g., water, nitrogen) improves accuracy .

Q. What spectroscopic techniques are most effective for analyzing this compound’s molecular interactions in gas-phase studies?

- Methodology: Raman spectroscopy is preferred for symmetric C-H stretching modes, while nuclear magnetic resonance (NMR) is limited due to this compound’s low polarity. FTIR can detect intermolecular interactions in mixed systems (e.g., this compound + CO₂). Data interpretation requires comparing experimental spectra with computational simulations (e.g., density functional theory) .

Advanced Research Questions

Q. How can researchers optimize the Peng-Robinson equation of state (PR-EoS) to model this compound’s phase behavior in binary mixtures with H₂ or CO₂, particularly near critical regions?

- Methodology: PR-EoS parameters (e.g., binary interaction coefficients ) are optimized using regression analysis of experimental vapor-liquid equilibrium (VLE) data. Near-critical regions require incorporating scaling laws and crossover models to account for density fluctuations. Validation involves comparing predicted vs. experimental phase envelopes .

- Data Contradiction: Discrepancies in this compound + H₂ vapor compositions between studies may arise from differences in sampling techniques (e.g., static vs. dynamic methods). Resolving these requires replicating experiments with in-situ Raman spectroscopy for real-time composition analysis .

Q. What experimental designs mitigate confounding variables when studying this compound’s reactivity in alkylation reactions under varying catalytic frameworks?

- Methodology: Use a fixed-bed reactor with controlled feed ratios (this compound:olefin) and in-situ catalyst characterization (e.g., X-ray diffraction for structural stability). Variables like temperature gradients are minimized via isothermal reactor zones. Kinetic modeling (e.g., Langmuir-Hinshelwood) helps isolate reaction mechanisms .

Q. How should contradictory data on this compound’s diffusion coefficients in porous media be reconciled across different measurement techniques?

- Methodology: Compare pulsed-field gradient NMR (for bulk diffusion) with gravimetric adsorption studies (for surface diffusion). Discrepancies often stem from pore-size distribution effects. Meta-analysis of datasets using multivariate regression can identify dominant factors (e.g., pore diameter, temperature) .

Q. What strategies validate computational fluid dynamics (CFD) models predicting this compound’s flow dynamics in supercritical conditions?

- Methodology: Validate CFD models against experimental velocity profiles obtained via laser Doppler anemometry. Turbulence models (e.g., k-ε) must account for density variations. Sensitivity analysis identifies critical parameters (e.g., Reynolds number, boundary conditions) .

Q. Methodological Considerations

- Reproducibility : Document experimental protocols in line with guidelines for detailed methodology (e.g., Beilstein Journal’s requirements for compound characterization and data archiving) .

- Data Validation : Use peer-reviewed reference datasets (e.g., NIST ThermoData Engine) for benchmarking. Disclose instrument calibration curves and uncertainty margins in supplementary materials .

- Interdisciplinary Alignment : Frame questions using PICOT elements (Population: this compound; Intervention: experimental/modelling technique; Comparison: prior studies; Outcome: property/behavior; Time: N/A for most physicochemical studies) .

特性

IUPAC Name |

2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, (CH3)2CH CH3, Array | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40921-86-6 | |

| Record name | Polyisobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026401 | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.1% /BUTANE/ | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |

CAS No. |

75-28-5 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXR49TP611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ419CE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。